Magnesiumaspartat-trihydrat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

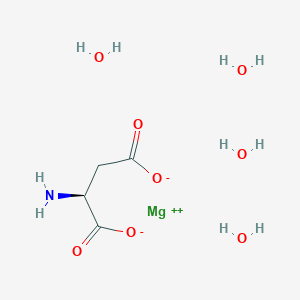

Magnesiumaspartat-trihydrat, also known as Magnesium Aspartate Trihydrate, is a compound with the molecular formula C4H13MgNO8 and a molecular weight of 227.45 g/mol. It is used to treat or prevent low magnesium levels .

Synthesis Analysis

The parent substance, magnesium aspartate, can be synthesized using two methods. The initial compounds, aspartic acid and magnesium oxide, are dissolved in equimolar amounts in water with heating on a water bath .

Molecular Structure Analysis

The molecular structure of Magnesiumaspartat-trihydrat is complex. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9. It has a Rotatable Bond Count of 1. Its Exact Mass and Monoisotopic Mass are both 227.0491581 g/mol. Its Topological Polar Surface Area is 110 Ų. It has a Heavy Atom Count of 14 .

Chemical Reactions Analysis

Magnesiumaspartat-trihydrat may participate in complex ion reactions. These reactions involve the formation of complex ions and associated stepwise equilibrium reactions .

Physical And Chemical Properties Analysis

Magnesiumaspartat-trihydrat has a molecular weight of 227.45 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9. It has a Rotatable Bond Count of 1. Its Exact Mass and Monoisotopic Mass are both 227.0491581 g/mol. Its Topological Polar Surface Area is 110 Ų. It has a Heavy Atom Count of 14 .

Applications De Recherche Scientifique

Nutritional Supplementation

Magnesium aspartate tetrahydrate is commonly used as a source of magnesium in food supplements. It is valued for its high bioavailability compared to other magnesium salts, which makes it an effective way to correct magnesium deficiency in the human body .

Bioavailability Studies

Research has been conducted on the bioavailability of magnesium from magnesium aspartates, showing that it is similar to that from other organic magnesium salts and more soluble inorganic magnesium salts .

Coordination Chemistry

Magnesium aspartate forms complexes with various ligands in coordination chemistry. These complexes are studied for their potential applications in biochemical processes and materials science .

Medical Applications

Magnesium aspartate tetrahydrate is used in dietary foods for special medical purposes. It is evaluated for safety and bioavailability when used as a source of magnesium in such dietary foods .

Mécanisme D'action

Target of Action

Magnesium aspartate tetrahydrate is a magnesium salt of aspartic acid . It is commonly used as a mineral supplement to increase magnesium levels in the body . Magnesium is an essential micronutrient and plays a crucial role in over 300 enzymatic processes .

Mode of Action

For example, magnesium ions can stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP .

Biochemical Pathways

Magnesium is involved in numerous biochemical pathways. It plays a role in energy production, oxidative phosphorylation, and glycolysis . Magnesium is also required for the synthesis of DNA and RNA, and the antioxidant glutathione . Furthermore, it plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .

Pharmacokinetics

Magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . This high bioavailability is due to the chelated structure of magnesium aspartate, which consists of a central magnesium ion bound by two aspartate anions .

Result of Action

The primary result of the action of magnesium aspartate tetrahydrate is an increase in magnesium levels in the body . This can help prevent or treat magnesium deficiency, which can cause symptoms such as loss of appetite, nausea, vomiting, fatigue, and weakness .

Action Environment

The action of magnesium aspartate tetrahydrate can be influenced by various environmental factors. For example, the absorption of magnesium from different preparations of magnesium supplements varies . Furthermore, long-term deficiency of magnesium may result from chronic alcoholism or some prescription drugs .

Propriétés

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Mg.4H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;+2;;;;/p-2/t2-;;;;;/m0...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWMIGMDISTQBJ-PUAMRSTPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13MgNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesiumaspartat-trihydrat | |

CAS RN |

7018-07-7 |

Source

|

| Record name | L-Aspartic acid, magnesium salt, hydrate (2:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.